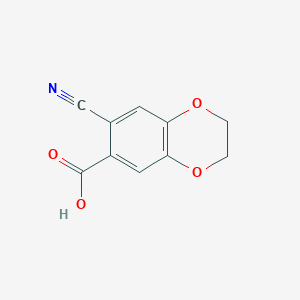

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Description

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a benzodioxane core (1,4-benzodioxine) with a cyano (-CN) substituent at position 7 and a carboxylic acid (-COOH) group at position 6.

Properties

CAS No. |

857020-54-3 |

|---|---|

Molecular Formula |

C10H7NO4 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |

InChI |

InChI=1S/C10H7NO4/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-4H,1-2H2,(H,12,13) |

InChI Key |

FSSXEZIDFMNDHM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid

General Synthetic Strategy

The synthesis of 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid generally involves:

- Formation of the 1,4-benzodioxane ring system through ring-closing reactions starting from dihydroxy-substituted benzaldehydes.

- Introduction of the carboxylic acid group at position 6 by oxidation of the corresponding aldehyde intermediate.

- Incorporation of the cyano group at position 7 via substitution or functional group transformation.

Stepwise Preparation Method

Ring Closing Reaction to Form Benzodioxane Core

A key step involves the ring closing of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions (e.g., sodium hydroxide or potassium hydroxide) to yield 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an intermediate. The reaction is typically conducted at reflux temperature with the addition of phase-transfer catalysts such as tetrabutylammonium bromide to enhance yield and reaction rate.

- Molar ratios: 3,4-dihydroxybenzaldehyde to 1,2-dibromoethane is commonly 1:5.

- Alkaline environment: Excess sodium hydroxide (about 5 equivalents).

- Reaction time: Approximately 5 hours under reflux.

- Workup: Extraction with dichloromethane, washing with water and saturated sodium chloride, followed by recrystallization to purify the intermediate.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate in aqueous solution at elevated temperatures (90-110 °C).

- The oxidant solution (e.g., KMnO4 in water) is added dropwise to the aldehyde solution maintained at 70-80 °C.

- The reaction mixture is refluxed for an additional hour after complete addition.

- After cooling, the mixture is alkalized with 10% KOH solution and filtered.

- Acidification with concentrated hydrochloric acid precipitates the carboxylic acid product.

- The solid is washed to neutrality and dried to yield 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

This method is notable for its mild conditions, high yield, and suitability for industrial scale-up.

Introduction of the Cyano Group

While the direct preparation of the 7-cyano derivative is less commonly detailed in the literature, the cyano group can be introduced via nucleophilic substitution or functional group interconversion on a suitable precursor bearing a leaving group at position 7.

One approach involves:

- Starting from a 7-halogenated 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivative.

- Reacting with a cyanide source (e.g., potassium cyanide) under controlled conditions to substitute the halogen with a cyano group.

This step requires careful control of reaction conditions to avoid side reactions and degradation of the benzodioxane ring.

Detailed Experimental Data and Analysis

Example Synthesis from Patent CN105801556A

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane, NaOH, tetrabutylammonium bromide, reflux, 5 h | 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde | ~45 | Extraction and recrystallization for purification |

| 2 | Oxidation with KMnO4 in water, 70-80 °C, reflux 1 h | 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid | ~60 | Acidification precipitates product |

The overall process is efficient, using inexpensive and readily available starting materials, and is amenable to scale-up.

Synthesis of Related 1,4-Benzodioxane-6-Carboxylic Acid Derivatives from Gallic Acid

An alternative synthetic route starts from gallic acid, which undergoes:

- Fischer esterification to methyl 3,4,5-trihydroxybenzoate.

- Reaction with 1,2-dibromoethane in the presence of potassium carbonate in acetone to form the benzodioxane ring.

- Functionalization at position 6 by converting the ester to carboxylic acid, acid chloride, and further amide derivatives.

Though this route is more complex and involves multiple steps, it allows for diverse functionalization, including sulfur-containing groups at position 8 and amide formation at position 6.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the cyano group to an amine or other derivatives.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzodioxine ring structure may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the benzodioxane scaffold significantly influence physicochemical properties and reactivity. Key analogs include:

Table 1: Substituent Comparison of 7-Cyano Analogs

Key Observations :

- Hydrophilicity vs. Lipophilicity: Methoxy (-OCH₃) and hydroxy (-OH) groups improve water solubility, while trifluoromethyl (-CF₃) and cyano (-CN) enhance lipid membrane permeability .

Carboxylic Acid Derivatives

- Parent Compound : 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0, C₉H₈O₄) lacks substituents beyond the carboxylic acid. It serves as a scaffold for synthesizing derivatives with tailored bioactivity .

- 7-Hydroxy Variant : 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid (CAS 197584-99-9) is used in benzoxazine synthesis, highlighting the role of hydroxyl groups in forming heterocyclic pharmaceuticals .

Halogenated Derivatives

- Chloro and Fluoro Substitutions : 8-Chloro- (CAS 851814-20-5) and 5-fluoro- derivatives exhibit altered binding affinities in drug-receptor interactions due to halogen size and electronegativity .

Biological Activity

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a compound belonging to the benzodioxane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The compound's molecular formula is with a molecular weight of approximately 195.16 g/mol. It is characterized by the presence of a cyano group and a carboxylic acid functional group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N O₄ |

| Molecular Weight | 195.16 g/mol |

| Density | 1.4 g/cm³ |

| Melting Point | 133-137 °C |

| Boiling Point | 339.8 °C |

Anticancer Activity

Research has indicated that derivatives of the benzodioxane structure exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Growth : A study demonstrated that benzodioxane derivatives inhibit the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest .

- Targeting Specific Pathways : Compounds like CCT251236, which contain a similar benzodioxane moiety, have been identified as inhibitors of the HSF1 pathway, leading to reduced tumor growth in xenograft models .

Anti-inflammatory Activity

The compound has also been associated with anti-inflammatory effects:

- Mechanism : It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

- Case Study : A regioisomer of the compound was reported to exhibit anti-inflammatory activity when an acetic acid substituent was positioned at the 6th carbon .

Antimicrobial Properties

There is evidence suggesting that benzodioxane derivatives possess antimicrobial activities:

- Inhibition of Bacterial Growth : Compounds similar to 7-cyano-2,3-dihydro-1,4-benzodioxine have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents .

Synthesis

The synthesis of 7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be achieved through several methods:

- Starting Material : The synthesis often begins with gallic acid or related phenolic compounds.

- Reagents : Key reagents include alkyl halides for ring closure and oxidizing agents like potassium permanganate for functional group transformations.

- Yield and Purity : The synthetic routes typically yield high-purity products suitable for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.